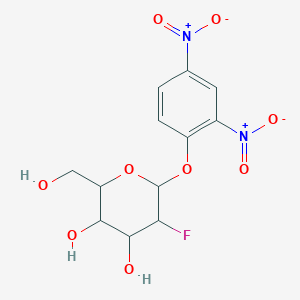

2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Glucopyranoside

Description

BenchChem offers high-quality 2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(2R,3S,4S,5R,6S)-6-(2,4-dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O9/c13-9-11(18)10(17)8(4-16)24-12(9)23-7-2-1-5(14(19)20)3-6(7)15(21)22/h1-3,8-12,16-18H,4H2/t8-,9-,10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSBFVZQJZMIOU-LZQZFOIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Glucopyranoside

An In-Depth Technical Guide to the Synthesis of 2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-β-D-Glucopyranoside

Introduction: The Significance of a Fluorinated Glycoside Probe

2,4-Dinitrophenyl 2-deoxy-2-fluoro-β-D-glucopyranoside (2F-DNP-Glc) is a pivotal molecule in glycobiology and drug development. It serves as a specific, mechanism-based inactivator and chromogenic substrate for β-glucosidases.[1][2] The strategic placement of a fluorine atom at the C-2 position of the glucose ring fundamentally alters its electronic properties. Fluorine's high electronegativity destabilizes the formation of the oxocarbenium ion intermediate crucial for glycosidic bond cleavage, often slowing down enzymatic hydrolysis to the point of effective inactivation.[3][4] This allows researchers to trap and study the enzyme-substrate complex, elucidating catalytic mechanisms.[1] Furthermore, upon eventual cleavage, the release of the 2,4-dinitrophenolate anion produces a distinct yellow color, providing a convenient spectrophotometric readout for enzyme activity assays.

This guide provides a comprehensive overview of the chemical synthesis of 2,4-dinitrophenyl 2-deoxy-2-fluoro-β-D-glucopyranoside, focusing on the critical glycosylation step. We will explore the underlying chemical principles, the rationale behind methodological choices, and provide a detailed protocol for its preparation.

Synthetic Strategy: Navigating the Challenges of 2-Deoxy-2-Fluoro Glycosylation

The synthesis of 2F-DNP-Glc can be logically dissected into two primary stages: the preparation of a suitable 2-deoxy-2-fluoro-D-glucose donor and its subsequent stereoselective coupling with 2,4-dinitrophenol, the glycosyl acceptor.

The core challenge lies in controlling the stereochemistry at the anomeric center (C-1) during the glycosylation reaction to favor the desired β-anomer. In classical glycosylation chemistry, a participating protecting group at the C-2 position (such as an acetate) is often used to direct the formation of the β-glycosidic bond via a cyclic acyloxonium ion intermediate. However, the presence of a non-participating fluorine atom at C-2 precludes this strategy.[3] Consequently, the stereochemical outcome is governed by a complex interplay of factors including the nature of the leaving group on the glycosyl donor, the promoter system, solvent effects, and temperature. The reaction often proceeds through an SN2-like pathway, where nucleophilic attack on the anomeric center dictates the product stereochemistry.

The Glycosylation Reaction: Mechanistic Insights and Protocol

Causality Behind Experimental Choices

The selection of the glycosyl donor and activation system is paramount for achieving high β-selectivity. While various donors like glycosyl halides or trichloroacetimidates can be used, thioglycosides have emerged as particularly effective precursors.[3][5] They offer a good balance of stability for purification and sufficient reactivity upon activation.

The activation system must be carefully chosen to promote an SN2-like reaction. A powerful combination involves 1-benzenesulfinylpiperidine (BSP) and trifluoromethanesulfonic anhydride (Tf₂O).[3] This system activates the thioglycoside donor at low temperatures (e.g., -60 °C) to form a highly reactive glycosyl triflate intermediate. The powerfully electron-withdrawing C-F bond at the adjacent C-2 position has a significant stabilizing effect on this intermediate, which shifts the equilibrium toward the covalent triflate rather than a dissociated oxocarbenium ion.[3] This preference for a more "SN2-like" character in the reaction is key to achieving β-selectivity, as the acceptor (2,4-dinitrophenol) attacks from the face opposite to the departing triflate leaving group.

Experimental Protocol: Synthesis of 3,4,6-tri-O-acetyl-2,4-dinitrophenyl 2-deoxy-2-fluoro-β-D-glucopyranoside

This protocol is a representative synthesis adapted from established methodologies for the glycosylation of 2-deoxy-2-fluoro donors.[3]

Materials:

-

3,4,6-tri-O-acetyl-2-deoxy-2-fluoro-D-glucopyranosyl thioglycoside (Donor, 1.0 equiv.)

-

2,4-Dinitrophenol (Acceptor, 1.5 equiv.)

-

1-Benzenesulfinylpiperidine (BSP, 1.2 equiv.)

-

2,4,6-Tri-tert-butylpyrimidine (TTBP, 1.5 equiv.)

-

Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv.)

-

Activated 4 Å molecular sieves

-

Dichloromethane (CH₂Cl₂, dry)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a flame-dried, two-necked flask under an Argon atmosphere, add the glycosyl donor (1.0 equiv.), BSP (1.2 equiv.), TTBP (1.5 equiv.), and activated 4 Å molecular sieves.

-

Solvent Addition: Add dry CH₂Cl₂ to achieve a substrate concentration of approximately 0.05 M.

-

Cooling: Cool the stirred suspension to -60 °C using a dry ice/acetone bath.

-

Activation: Add Tf₂O (1.2 equiv.) dropwise to the reaction mixture. Stir for 30 minutes at -60 °C. The formation of the glycosyl triflate intermediate occurs during this step.

-

Acceptor Addition: In a separate flask, dissolve the 2,4-dinitrophenol acceptor (1.5 equiv.) in a minimal amount of dry CH₂Cl₂. Slowly add this solution to the reaction mixture via cannula.

-

Reaction: Stir the reaction mixture for an additional 2 hours at -60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Warming & Quenching: Allow the reaction to warm to room temperature. Dilute the mixture with CH₂Cl₂.

-

Workup: Filter off the molecular sieves through a pad of Celite®. Wash the filtrate sequentially with saturated NaHCO₃ solution and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude residue by silica gel column chromatography to isolate the protected β-glycoside.

Final Deprotection Step

The acetyl protecting groups on the purified product are typically removed under Zemplén conditions. This involves treating the protected glycoside with a catalytic amount of sodium methoxide (NaOMe) in dry methanol (MeOH) at room temperature. The reaction is monitored by TLC until all starting material is consumed. Neutralization with an acidic resin, followed by filtration and concentration, yields the final target compound, 2,4-dinitrophenyl 2-deoxy-2-fluoro-β-D-glucopyranoside.

Data Summary

The efficiency of glycosylation reactions is highly dependent on the specific substrates and conditions used. The following table presents representative data for glycosylation reactions involving 2-deoxy-2-fluoro donors, illustrating the achievable yields and selectivities.

| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Temp (°C) | Yield (%) | Anomeric Ratio (α:β) | Reference |

| 2-Deoxy-2-fluoro thioglucoside | Simple Alcohol | BSP / Tf₂O | -60 | 70-90 | ~1:5 | [3] |

| 2-Deoxy-2-fluoro trichloroacetimidate | Simple Alcohol | TMSOTf | -40 to 0 | 45-80 | Varies, favors β at low temp | [5] |

Note: Yields and ratios are illustrative and vary based on the specific acceptor's reactivity.

Conclusion

The synthesis of 2,4-dinitrophenyl 2-deoxy-2-fluoro-β-D-glucopyranoside is a challenging yet achievable goal in carbohydrate chemistry. Success hinges on a carefully planned strategy to control the stereochemical outcome of the glycosylation reaction in the absence of a participating C-2 neighboring group. By employing stable thioglycoside donors and a low-temperature activation system like BSP/Tf₂O, chemists can favor an SN2-like pathway to achieve the desired β-anomer. The resulting molecule is an invaluable tool for probing the mechanisms of β-glucosidases, with significant applications in both fundamental research and the development of novel therapeutics.

References

-

Crasto, C., & Fraser-Reid, B. (2009). 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction. Available at: National Institutes of Health.[Link]

-

Sharma, G., & Field, R. A. (2020). Enzymatic glycosylation involving fluorinated carbohydrates. Organic & Biomolecular Chemistry, 18(18), 3423–3451. [Link]

-

He, K., & Linclau, B. (2023). Glycosylation of vicinal di- and trifluorinated glucose and galactose donors. ePrints Soton.[Link]

-

Linclau, B., et al. (2020). Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives. RSC Publishing.[Link]

-

Yun, M., et al. (2001). Synthesis of Ethyl β-D-Galactopyranosyl-(1→4)-2-deoxy-2-fluoro-β-D-glucopyranoside. kchem.org.[Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 2,4-DINITROPHENYL-2-FLUORO-2-DEOXY-BETA-D-GLUCOPYRANOSIDE | 111495-86-4 [chemicalbook.com]

- 3. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00099B [pubs.rsc.org]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

The Dual-Lock Mechanism: An In-depth Technical Guide to Fluorinated Glucose Inhibitors

This guide provides a comprehensive exploration of the mechanism of action for fluorinated glucose inhibitors, with a primary focus on the archetypal molecule, 2-deoxy-2-fluoro-D-glucose (2-FDG). Designed for researchers, scientists, and drug development professionals, this document moves beyond a superficial overview to dissect the nuanced molecular interactions and cellular consequences that underpin the efficacy of these potent metabolic inhibitors. We will delve into the biochemical intricacies, downstream cellular effects, and the experimental methodologies crucial for their study.

Foundational Principles: Exploiting the Warburg Effect

Cancer cells, and other highly proliferative cell types, exhibit a distinct metabolic phenotype known as the Warburg effect, characterized by a heightened rate of glucose uptake and glycolysis, even in the presence of ample oxygen.[1] This metabolic reprogramming creates a dependency on glucose, rendering these cells particularly vulnerable to agents that disrupt this pathway. Fluorinated glucose analogs, such as 2-FDG, are designed to exploit this dependency by acting as molecular Trojan horses. Their structural similarity to glucose allows them to enter the cell via the same transport mechanisms, but a critical modification—the substitution of a hydroxyl group with a fluorine atom at the C-2 position—halts their metabolism at a key enzymatic step.[2][3]

The Core Mechanism: A Two-Step Inhibition

The inhibitory action of 2-FDG is a sophisticated "dual-lock" mechanism that involves both competitive inhibition of transport and subsequent enzymatic trapping. This process effectively sequesters the inhibitor within the cell, leading to a cascade of downstream metabolic disruptions.

Cellular Uptake via Glucose Transporters (GLUTs)

The journey of 2-FDG into the cell begins with its transport across the plasma membrane. This is mediated by the family of facilitative glucose transporters (GLUTs), primarily GLUT1 and GLUT3, which are often overexpressed in malignant tumors.[4][5] 2-FDG competitively inhibits the transport of glucose by binding to these transporters.[6] The rate of 2-FDG uptake is therefore directly proportional to the expression and activity of GLUTs on the cell surface, a characteristic that is famously exploited in [¹⁸F]FDG-based Positron Emission Tomography (PET) imaging to visualize tumors.[4][7]

Enzymatic Trapping by Hexokinase

Once inside the cell, 2-FDG is recognized as a substrate by hexokinase (HK), the first rate-limiting enzyme in the glycolytic pathway.[8][9] Hexokinase catalyzes the phosphorylation of 2-FDG at the C-6 position, yielding 2-deoxy-2-fluoro-D-glucose-6-phosphate (2-FDG-6-P).[2][10] This phosphorylation is the critical step in the trapping mechanism. The addition of the negatively charged phosphate group prevents 2-FDG-6-P from being transported back out of the cell through the GLUTs.[4][11]

Unlike glucose-6-phosphate, which is readily isomerized to fructose-6-phosphate by phosphoglucose isomerase (PGI), 2-FDG-6-P is a poor substrate for this enzyme due to the presence of the electron-withdrawing fluorine atom at the C-2 position.[3][10] This effectively halts further metabolism in the glycolytic pathway.[8]

Downstream Cellular Consequences

The intracellular accumulation of 2-FDG-6-P initiates a cascade of events that extend beyond the simple blockage of a single enzymatic step. These downstream effects collectively contribute to the potent cytotoxic and cytostatic properties of fluorinated glucose inhibitors.

Inhibition of Glycolysis and ATP Depletion

The primary consequence of 2-FDG-6-P accumulation is the inhibition of glycolysis.[12] This occurs through two principal mechanisms:

-

Competitive Inhibition of Phosphoglucose Isomerase (PGI): 2-FDG-6-P competes with glucose-6-phosphate for the active site of PGI, preventing the conversion of G6P to F6P.[10]

-

Allosteric Inhibition of Hexokinase: The buildup of 2-FDG-6-P, which structurally mimics glucose-6-phosphate, leads to feedback inhibition of hexokinase activity.[2][10] This reduces the phosphorylation of both glucose and 2-FDG.

The net result is a significant reduction in the glycolytic flux, leading to a depletion of cellular ATP levels.[1] This energy crisis can trigger apoptosis, particularly in cancer cells that are highly reliant on glycolysis for their energy needs.[12]

Interference with N-linked Glycosylation

Beyond its effects on glycolysis, 2-FDG can also interfere with N-linked glycosylation, a critical process for protein folding and function.[2][10] While 2-deoxy-D-glucose (2-DG) is a more potent inhibitor of glycosylation due to its structural similarity to mannose, 2-FDG also exhibits this activity.[12] This interference can lead to the accumulation of unfolded proteins in the endoplasmic reticulum (ER), triggering the unfolded protein response (UPR) and ER stress-induced apoptosis.

Alterations in Cellular Lipidome

Recent studies have revealed that 2-FDG treatment can induce global changes in the cellular lipidome.[2][10] Specifically, 2-FDG has been shown to inhibit glucosylceramide synthesis, leading to reduced cellular levels of glycosphingolipids.[2] These alterations in lipid composition can affect intracellular transport and signaling pathways.[10]

Experimental Protocols for Mechanistic Studies

To rigorously investigate the mechanism of action of fluorinated glucose inhibitors, a combination of biochemical and cell-based assays is essential. The following protocols provide a framework for these studies.

Glucose Uptake Assay

This assay measures the rate of glucose (or a radiolabeled analog like 2-FDG) transport into cells.

Principle: Cells are incubated with a radiolabeled glucose analog (e.g., [³H]-2-DG or [¹⁴C]-glucose) for a short period. The uptake is then stopped, and the intracellular radioactivity is measured.

Step-by-Step Methodology:

-

Cell Culture: Plate cells in a multi-well plate and grow to the desired confluency.

-

Starvation: Wash cells with glucose-free media and incubate for 1-2 hours to deplete intracellular glucose stores and maximize uptake.

-

Inhibitor Treatment: Pre-incubate cells with the fluorinated glucose inhibitor or vehicle control for a specified time.

-

Uptake: Add radiolabeled glucose analog and incubate for a short period (e.g., 5-15 minutes).

-

Stop Solution: Aspirate the uptake solution and wash the cells rapidly with ice-cold stop solution (e.g., PBS with high glucose) to halt transport.

-

Lysis: Lyse the cells with a suitable lysis buffer (e.g., NaOH or a detergent-based buffer).

-

Scintillation Counting: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Protein Normalization: Determine the protein concentration of the lysate to normalize the uptake values.

Self-Validation: The inclusion of a known GLUT inhibitor (e.g., cytochalasin B) as a positive control validates that the measured uptake is transporter-mediated.

Hexokinase Activity Assay

This assay measures the enzymatic activity of hexokinase in cell lysates.

Principle: The activity of hexokinase is determined by a coupled enzyme reaction. Hexokinase phosphorylates glucose to glucose-6-phosphate, which is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of NADP⁺ to NADPH. The rate of NADPH formation is measured spectrophotometrically at 340 nm.[13]

Step-by-Step Methodology:

-

Lysate Preparation: Prepare cell or tissue homogenates in a suitable buffer on ice.

-

Reaction Mixture: Prepare a reaction mixture containing buffer, ATP, NADP⁺, MgCl₂, and G6PDH.

-

Initiate Reaction: Add the cell lysate to the reaction mixture and incubate at a controlled temperature.

-

Substrate Addition: Start the reaction by adding glucose.

-

Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm over time using a plate reader or spectrophotometer.

-

Data Analysis: Calculate the rate of NADPH production, which is proportional to the hexokinase activity.

Causality and Self-Validation: Running the assay in the absence of glucose or the cell lysate serves as a negative control to ensure the observed activity is substrate- and enzyme-dependent. A known hexokinase inhibitor can be used as a positive control.

Quantitative Data Summary

The inhibitory potential of fluorinated glucose analogs can be quantified by various parameters. The following table summarizes key data points, although specific values can vary depending on the cell type and experimental conditions.

| Parameter | Molecule | Typical Value Range | Significance |

| Ki (Hexokinase) | 2-FDG-6-P | Low µM | Indicates potent feedback inhibition of hexokinase. |

| IC50 (Glycolysis) | 2-FDG | Low mM | Concentration required to inhibit 50% of glycolytic activity. |

| Km (GLUT1 Transport) | 2-FDG | 5-10 mM | Reflects the affinity of the transporter for 2-FDG. |

Conclusion

Fluorinated glucose inhibitors, exemplified by 2-FDG, employ a sophisticated dual-lock mechanism of action that effectively targets the metabolic vulnerabilities of highly glycolytic cells. By competitively inhibiting glucose transport and undergoing enzymatic trapping, these molecules trigger a cascade of downstream events, including ATP depletion, ER stress, and alterations in lipid metabolism, ultimately leading to cell death. A thorough understanding of this multifaceted mechanism, verified through rigorous experimental protocols, is paramount for the continued development and application of this important class of therapeutic and diagnostic agents.

References

Sources

- 1. TargetingTumor MetabolismWith 2-Deoxyglucose in Patients With Castrate-Resistant Prostate Cancer and Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Fluorodeoxyglucose (18F) - Wikipedia [en.wikipedia.org]

- 4. openmedscience.com [openmedscience.com]

- 5. Signaling Pathways That Drive 18F-FDG Accumulation in Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 6. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 18F-fluoro-2-deoxyglucose uptake on PET CT and glucose transporter 1 expression in colorectal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [18F]Fluoro-2-deoxy-2-D-glucose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Frontiers | 2-Deoxy-2-fluoro-d-glucose metabolism in Arabidopsis thaliana [frontiersin.org]

- 10. Cellular effects of fluorodeoxyglucose: Global changes in the lipidome and alteration in intracellular transport - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of Glucose and FDG Metabolism in the Interpretation of PET Studies | Radiology Key [radiologykey.com]

- 12. Differential toxic mechanisms of 2-deoxy-D-glucose versus 2-fluorodeoxy-D-glucose in hypoxic and normoxic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 15. FDG Uptake and Glucose Transporter Subtype Expressions in Experimental Tumor and Inflammation Models | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 16. Does 2-FDG PET Accurately Reflect Quantitative In Vivo Glucose Utilization? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jnm.snmjournals.org [jnm.snmjournals.org]

- 18. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fludeoxyglucose (18F) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. Non-radioactive 2-deoxy-2-fluoro-D-glucose inhibits glucose uptake in xenograft tumours and sensitizes HeLa cells to doxorubicin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Rapid radiochemical filter paper assay for determination of hexokinase activity and affinity for glucose-6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Glucose Concentration assay (Hexokinase/G6PDH method) [protocols.io]

- 25. journals.physiology.org [journals.physiology.org]

- 26. Weak acid effects and fluoride inhibition of glycolysis by Streptococcus mutans GS-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

- 30. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]

- 31. pubs.acs.org [pubs.acs.org]

- 32. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 33. droracle.ai [droracle.ai]

- 34. researchgate.net [researchgate.net]

- 35. Inhibition of Glycolysis for Glucose Estimation in Plasma: Recent Guidelines and their Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Hexokinase Regulates Kinetics of Glucose Transport and Expression of Genes Encoding Hexose Transporters in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

- 38. Effect of experimental diabetes on the activities of hexokinase, glucose-6-phosphate dehydrogenase and catecholamines in rat erythrocytes of different ages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. researchgate.net [researchgate.net]

- 40. Thieme E-Books & E-Journals [thieme-connect.de]

- 41. researchgate.net [researchgate.net]

- 42. Hexokinase Method - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Fluoro-N-(3,4-dinitrophenyl)glycine (2F-DNPG)

Abstract

The strategic incorporation of fluorine into amino acid scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate pharmacokinetic and pharmacodynamic properties.[1][2][3][4] 2-Fluoro-N-(3,4-dinitrophenyl)glycine (2F-DNPG) is a novel compound of interest, combining the structural features of a fluorinated amino acid with a dinitrophenyl moiety. This technical guide provides a comprehensive overview of the predicted physicochemical properties of 2F-DNPG and details the requisite experimental protocols for their empirical validation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the characterization and application of this and similar molecules.

Introduction: The Rationale for 2F-DNPG in Drug Discovery

The design of novel therapeutic agents frequently involves the synthesis of unique molecular entities that combine specific pharmacophores. In the case of 2F-DNPG, the convergence of a fluorinated glycine, a fundamental amino acid, with a dinitrophenyl group suggests potential applications ranging from probes for studying biological systems to precursors for more complex drug candidates.

The introduction of a fluorine atom can significantly alter a molecule's properties, including:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often leading to increased resistance to metabolic degradation.[3]

-

Receptor Binding Affinity: The high electronegativity of fluorine can modulate the electronic environment of a molecule, potentially enhancing interactions with biological targets.[2][3]

-

Membrane Permeability: Fluorine substitution can influence lipophilicity, thereby affecting a compound's ability to cross cellular membranes.[2]

The dinitrophenyl group, on the other hand, is a well-known hapten and is often used in immunological studies. Its presence in 2F-DNPG could facilitate the development of targeted delivery systems or be exploited for specific binding interactions. This guide will lay the groundwork for a thorough understanding of the fundamental physicochemical characteristics that will govern the behavior of 2F-DNPG in both laboratory and biological settings.

Predicted Physicochemical Properties of 2F-DNPG

In the absence of extensive published data for 2F-DNPG, we present a table of predicted properties based on its constituent chemical moieties and data from structurally similar compounds such as N-(4-Methyl-2-nitrophenyl)glycine.[5] These predictions serve as a baseline for empirical investigation.

| Property | Predicted Value / Characteristic | Rationale / Comments |

| Molecular Formula | C₈H₆FN₃O₆ | Based on the chemical structure derived from the IUPAC name. |

| Molecular Weight | ~259.15 g/mol | Calculated from the molecular formula. |

| Appearance | Pale yellow to yellow crystalline solid | The dinitrophenyl group typically imparts a yellow color. |

| Melting Point | 150 - 180 °C | Expected to be a relatively high-melting solid due to the potential for intermolecular hydrogen bonding and aromatic stacking. Subject to decomposition. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Acetonitrile) | The polar nitro and carboxylic acid groups will contribute to solubility in polar solvents. Water solubility is expected to be limited by the aromatic ring and the relatively nonpolar C-F bond. |

| pKa | Carboxylic Acid: ~2-3; Amine: Not applicable (secondary amine) | The electron-withdrawing effects of the fluorine and dinitrophenyl groups are expected to increase the acidity of the carboxylic acid compared to glycine. |

| LogP (Octanol/Water) | 1.5 - 2.5 | The dinitrophenyl group significantly increases lipophilicity, while the carboxylic acid and fluorine have a lesser, opposing effect. This value suggests moderate membrane permeability. |

| UV-Vis λmax | ~260 nm and ~340 nm | Dinitrophenyl compounds typically exhibit two primary absorbance maxima in these regions in solvents like methanol or acetonitrile. |

Core Experimental Workflows for Characterization

The empirical validation of the predicted properties is paramount. The following sections detail the necessary experimental protocols, grounded in established analytical principles.

Workflow for Structural and Purity Analysis

This workflow is designed to confirm the identity, structure, and purity of a synthesized batch of 2F-DNPG.

Caption: Workflow for structural confirmation and purity analysis of 2F-DNPG.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of 2F-DNPG by identifying the connectivity of atoms and their chemical environments.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of 2F-DNPG and dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR: Acquire a proton NMR spectrum. Predictable signals include aromatic protons, the alpha-proton of the glycine moiety, and the carboxylic acid proton.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum. Identify signals for the aromatic carbons, the carbonyl carbon, and the alpha-carbon. The alpha-carbon signal will show splitting due to coupling with the adjacent fluorine atom.

-

¹⁹F NMR: Acquire a fluorine-19 NMR spectrum. A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom alpha to a carboxylic acid.

-

2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish correlations between protons (COSY), protons and directly attached carbons (HSQC), and long-range proton-carbon correlations (HMBC).[6][7][8][9] This is crucial for unambiguously assigning all signals and confirming the N-arylation position on the dinitrophenyl ring.

Causality: The choice of 2D NMR techniques is essential for definitively proving the structure. For instance, an HMBC correlation between the N-H proton and the carbons of the dinitrophenyl ring will confirm the site of attachment.

Mass Spectrometry (MS)

Objective: To determine the accurate molecular weight and elemental composition of 2F-DNPG and to study its fragmentation pattern.

Protocol:

-

Sample Preparation: Prepare a dilute solution of 2F-DNPG (e.g., 10 µg/mL) in a solvent compatible with electrospray ionization (ESI), such as acetonitrile or methanol.

-

High-Resolution Mass Spectrometry (HRMS): Infuse the sample into an ESI source coupled to a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).[10]

-

Data Acquisition: Acquire spectra in both positive and negative ion modes. The negative ion mode is expected to be more sensitive for the deprotonated molecule [M-H]⁻ due to the acidic carboxylic acid proton.

-

Tandem MS (MS/MS): Select the parent ion ([M-H]⁻ or [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.[10][11][12][13]

Self-Validation: The experimentally determined exact mass should be within 5 ppm of the calculated theoretical mass for the elemental formula C₈H₆FN₃O₆. The fragmentation pattern (e.g., loss of CO₂, NO₂) should be consistent with the proposed structure.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of 2F-DNPG and to develop a method for its quantification.[14][15][16]

Protocol:

-

System Preparation: Use an HPLC system with a UV-Vis or Diode Array Detector (DAD). A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.[17]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is recommended.[17]

-

Method Development:

-

Inject a sample of 2F-DNPG and monitor at the predicted λmax (~340 nm).

-

Optimize the gradient to achieve a sharp, symmetrical peak for the main component, with good resolution from any impurities.

-

-

Purity Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Expertise: The use of a DAD allows for the simultaneous monitoring of multiple wavelengths and the acquisition of UV spectra for each peak, which aids in peak identification and purity assessment.

Solubility and Stability Assessment

The solubility and stability of a compound are critical parameters that influence its formulation, storage, and biological activity.

Thermodynamic Solubility

Objective: To determine the equilibrium solubility of 2F-DNPG in various pharmaceutically relevant solvents.

Protocol:

-

Sample Preparation: Add an excess amount of solid 2F-DNPG to a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Sample Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and quantify the concentration of 2F-DNPG using the previously developed HPLC method.

Stability Analysis

Objective: To evaluate the chemical stability of 2F-DNPG under various stress conditions.

Caption: Workflow for the forced degradation study of 2F-DNPG.

Protocol:

-

Stock Solution: Prepare a stock solution of 2F-DNPG in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Aliquot the stock solution into separate vials and apply stress conditions as outlined in the diagram above.

-

Time Points: At specified time intervals, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

-

HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method must be able to resolve the parent 2F-DNPG peak from all potential degradation products.

-

Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for. The sum of the parent compound and all degradation products should ideally be close to 100% of the initial concentration.

Thermal Analysis

Objective: To characterize the thermal properties of 2F-DNPG, such as its melting point and decomposition temperature.[18][19][20]

Protocol:

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh 2-5 mg of 2F-DNPG into an aluminum DSC pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[19]

-

The melting point will be observed as an endothermic peak. The onset of this peak is typically reported as the melting point.

-

-

Thermogravimetric Analysis (TGA):

-

Accurately weigh 5-10 mg of 2F-DNPG into a TGA pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

TGA measures the change in mass as a function of temperature. This will reveal the decomposition temperature and the presence of any residual solvents or water.

-

Trustworthiness: Performing both DSC and TGA provides a more complete picture of the thermal behavior. DSC identifies phase transitions, while TGA indicates when mass loss due to decomposition occurs.

Conclusion

This guide provides a robust framework for the comprehensive physicochemical characterization of 2-Fluoro-N-(3,4-dinitrophenyl)glycine. While the initial properties are predicted, the detailed, self-validating experimental protocols outlined herein will enable researchers to generate the empirical data necessary to advance the study and application of this promising molecule. The systematic application of these methodologies will ensure a thorough understanding of 2F-DNPG's chemical identity, purity, solubility, stability, and thermal properties, which are foundational for any subsequent use in drug discovery and development.

References

- This guide is a compilation of established scientific principles and does not have a single source. Specific methodologies are cited in the text.

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. [Link]

-

Zhang, T., & Jiang, G. Quantitative Analysis of Carbonyl-DNPH Derivatives by UHPLC–UV. LCGC International. [Link]

-

Sadegh-Talebi, D., et al. (1991). A dual-column HPLC method for the simultaneous determination of DHPG (9-[(1,3-dihydroxy-2-propoxy)methyl]guanine) and its mono and diesters in biological samples. Journal of Liquid Chromatography. [Link]

- This reference is not directly applicable to the synthesis of 2F-DNPG but provides general context on fluorin

- This reference is for a different compound, 2',4'-Dinitrophenylglucopyranoside.

- This reference is for a different compound, 2',2'-Difluoro KRN7000.

-

Rasheed, A., et al. (2010). Tyrosine and glycine derivatives as potential prodrugs: design, synthesis, and pharmacological evaluation of amide derivatives of mefenamic acid. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Wikipedia. Tandem mass spectrometry. [Link]

-

Ardini, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. [Link]

- This reference is for a different compound, 2-NPG.

- This reference is for different compounds, 3-Phosphoglyceric acid and 2-Phosphoglyceric acid.

- This reference provides a historical perspective on N-F fluorin

-

Mettler Toledo. Thermal Analysis in Practice Tips and Hints. [Link]

- This reference details the synthesis of different fluorin

- This reference details the synthesis of different fluorin

-

YouTube. (2021). 2D-NMR (Part 13). [Link]

-

Soloshonok, V. A., & Izawa, K. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals. [Link]

-

PubMed Central. (2024). Tandem Mass Spectrometry across Platforms. [Link]

-

Frydman, L., & Blümich, B. (2003). Principles and features of single-scan two-dimensional NMR spectroscopy. NMR in Biomedicine. [Link]

-

O’Hagan, D. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. Accounts of Chemical Research. [Link]

-

Singh, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. [Link]

-

News-Medical.Net. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. [Link]

-

MDPI. (2019). Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. [Link]

-

Chemistry LibreTexts. (2022). Thermal Analysis. [Link]

- This reference is a forum discussion and not an authorit

-

YouTube. (2011). High Sensitivity Tandem Quadrupole MS for Quantitative LC/MS/MS Analysis of Low Exposure Pharmaceuti. [Link]

-

YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

-

ResearchGate. (2021). Thermal analysis: basic concept of differential scanning calorimetry and thermogravimetry for beginners. [Link]

- This reference is a webinar and not a citable public

-

PubChem. N-(4-Methyl-2-nitrophenyl)glycine. [Link]

- This reference is not directly relevant to the topic.

- This reference provides general guidance on LC and GC methods in DMFs.

- This reference is not relevant to the topic.

- This reference provides general guidance on analytical method development.

- This reference is for a different compound, 2-Methyltetrahydrofuran.

- This reference is not relevant to the topic.

- This reference is not relevant to the topic.

- This reference provides general guidance on analytical procedure valid

- This reference is a forum discussion and not an authorit

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(4-Methyl-2-nitrophenyl)glycine | C9H10N2O4 | CID 292822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Principles and features of single-scan two-dimensional NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

- 11. Tandem Mass Spectrometry across Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. m.youtube.com [m.youtube.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. A dual-column HPLC method for the simultaneous determination of DHPG (9-[(1,3-dihydroxy-2-propoxy)methyl]guanine) and its mono and diesters in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. mse.ucr.edu [mse.ucr.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

The Art of Trapping: A Technical Guide to the Covalent Modification of Glycosidases with 2-Deoxy-2-Fluoro Probes

For researchers, scientists, and drug development professionals, the study of glycosidases—enzymes that play critical roles in a myriad of biological processes—is paramount. Understanding their function, identifying them in complex biological mixtures, and developing specific inhibitors are key objectives in both basic research and therapeutic development. This guide provides an in-depth technical overview of a powerful class of mechanism-based inactivators: 2-deoxy-2-fluoro (2F) glycoside probes. We will delve into the underlying principles, experimental design, and practical applications of these tools, offering field-proven insights to empower your research.

The Rationale for Covalent Inactivation: Beyond Reversible Inhibition

While reversible inhibitors are invaluable for therapeutic applications, covalent inactivators offer a unique set of advantages for research purposes.[1] By forming a stable, covalent bond with the target enzyme, these probes act as "molecular traps," allowing for:

-

Unambiguous identification of the catalytic nucleophile: Pinpointing the exact amino acid residue responsible for catalysis.[2]

-

Structural elucidation of the enzyme-substrate complex: Trapping the enzyme in a state that mimics a key step in the catalytic cycle for X-ray crystallography.

-

Activity-based protein profiling (ABPP): Detecting and identifying active glycosidases within complex proteomes.[3][4]

The Mechanism of Action: A Tale of Two Steps

Retaining glycosidases, the primary targets of 2F-probes, operate via a double-displacement mechanism involving a covalent glycosyl-enzyme intermediate.[1] The 2F-probes ingeniously exploit this catalytic cycle.

The substitution of the hydroxyl group at the C2 position with a highly electronegative fluorine atom has a profound electronic effect. It destabilizes the oxocarbenium ion-like transition states of both the glycosylation (formation of the glycosyl-enzyme intermediate) and deglycosylation (hydrolysis of the intermediate) steps.[5] However, by equipping the 2F-probe with a good leaving group (e.g., dinitrophenyl or fluoride), the rate of the initial glycosylation step is sufficiently accelerated to allow the formation of the covalent 2-deoxy-2-fluoro-glycosyl-enzyme intermediate. The subsequent deglycosylation step, being significantly slower, leads to the accumulation of this trapped intermediate, resulting in time-dependent inactivation of the enzyme.[5][6] The stability of this intermediate can range from seconds to months, providing a wide window for experimental analysis.[5]

Caption: Mechanism of glycosidase inactivation by a 2-deoxy-2-fluoro probe.

Synthesis of 2-Deoxy-2-Fluoro Probes: Crafting the Molecular Trap

The synthesis of 2-deoxy-2-fluoro glycosides is a well-established area of carbohydrate chemistry. A common and effective strategy involves the fluorination of glycals.

For instance, the synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), a widely used PET imaging agent, can be achieved by reacting 3,4,6-tri-O-acetyl-D-glucal with ¹⁸F-labeled molecular fluorine, followed by hydrolysis.[7] This general principle can be adapted for the synthesis of various 2F-probes.

A more contemporary approach for synthesizing 2-deoxy-2,2-difluoro-α-maltosyl fluoride involves the use of Selectfluor® on a peracetylated 2-fluoro-maltal precursor.[8] This method offers a direct route to the desired difluorinated product.

Illustrative Synthetic Step:

Caption: Key fluorination step in the synthesis of a 2,2-difluoro probe.

Kinetic Characterization: Quantifying the Inactivation Potency

A thorough kinetic analysis is crucial to characterize the potency of a 2F-probe as a covalent inactivator. The key parameters to determine are the inhibition constant (Kᵢ), which reflects the initial binding affinity, and the maximal rate of inactivation (kᵢₙₐ꜀ₜ).[9]

Experimental Protocol for Kinetic Analysis

-

Enzyme and Substrate Preparation:

-

Prepare a stock solution of the purified glycosidase in a suitable buffer (e.g., phosphate or citrate buffer) at a known concentration. The pH should be optimal for enzyme activity.

-

Prepare a stock solution of a chromogenic or fluorogenic substrate for the glycosidase (e.g., p-nitrophenyl-glycoside).

-

-

Inactivation Time Course:

-

Pre-incubate the enzyme with various concentrations of the 2F-probe at a constant temperature.

-

At specific time intervals, withdraw aliquots of the enzyme-inhibitor mixture and dilute them into a solution containing the substrate to initiate the activity assay. The dilution should be sufficient to prevent further significant inactivation during the activity measurement.

-

Monitor the rate of product formation by measuring the change in absorbance or fluorescence over time.

-

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. A linear relationship indicates pseudo-first-order kinetics.

-

The apparent rate constant of inactivation (kₒᵦₛ) for each inhibitor concentration is the negative of the slope of this line.

-

Plot kₒᵦₛ versus the inhibitor concentration. For a simple two-step inactivation mechanism, this plot should be hyperbolic.

-

Fit the data to the following equation to determine kᵢₙₐ꜀ₜ and Kᵢ: kₒᵦₛ = (kᵢₙₐ꜀ₜ * [I]) / (Kᵢ + [I]) where [I] is the inhibitor concentration.

-

Data Presentation: A Comparative Table of Kinetic Constants

| Glycosidase | 2-Deoxy-2-Fluoro Probe | kᵢₙₐ꜀ₜ (min⁻¹) | Kᵢ (mM) | Reference |

| Agrobacterium faecalis β-glucosidase | 2'-deoxy-2'-fluorocellobiose | 0.018 | 20 | [10] |

| Yeast α-glucosidase | Trinitrophenyl 2-deoxy-2,2-difluoroglucoside | - | - | [8] |

| Various Glycosidases | 2-deoxy-2-fluoro-D-glycosyl fluorides | Varies | Varies | [7][11][12] |

Note: The table is illustrative. The original publications should be consulted for specific experimental conditions.

Identification of the Covalent Adduct: Pinpointing the Catalytic Nucleophile with Mass Spectrometry

Mass spectrometry is the definitive method for identifying the amino acid residue that has been covalently modified by the 2F-probe. This typically involves proteolytic digestion of the labeled protein followed by LC-MS/MS analysis.

Workflow for Mass Spectrometry Analysis

Caption: A typical workflow for identifying the site of covalent modification by mass spectrometry.

Experimental Protocol for Active Site Labeling and MS Analysis

-

Enzyme Labeling:

-

Incubate the purified glycosidase with a molar excess of the 2F-probe to ensure complete inactivation.

-

Remove excess, unreacted probe by dialysis, buffer exchange, or protein precipitation.

-

-

Proteolytic Digestion:

-

Denature the labeled protein (e.g., with urea or guanidinium chloride), reduce disulfide bonds (with DTT), and alkylate cysteine residues (with iodoacetamide).

-

Digest the protein into smaller peptides using a specific protease, such as trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptide mixture using reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.

-

Acquire MS1 spectra to determine the mass-to-charge ratio (m/z) of the intact peptides.

-

Perform data-dependent MS/MS analysis on peptide ions, particularly those with a mass shift corresponding to the addition of the 2F-glycosyl moiety.

-

-

Data Analysis:

-

Use database search algorithms (e.g., Mascot, SEQUEST) to identify peptide sequences from the MS/MS fragmentation data.

-

Specifically search for the expected mass modification on potential nucleophilic residues (aspartate or glutamate). The software will identify the peptide containing the covalent adduct and pinpoint the modified residue.[5][13]

-

Structural Insights: Visualizing the Trapped Intermediate

X-ray crystallography of a glycosidase covalently modified by a 2F-probe can provide unparalleled atomic-level detail of the enzyme's active site and the conformation of the trapped intermediate. While structures with 2F-probes are available, a closely related example is the structure of human acid-β-glucosidase covalently bound to conduritol-B-epoxide. This structure clearly shows the covalent linkage to the catalytic nucleophile.

Activity-Based Protein Profiling (ABPP): Functional Proteomics with 2F-Probes

ABPP utilizes covalent probes to assess the functional state of enzymes in complex biological samples, such as cell lysates or even living organisms.[4] 2F-probes can be adapted for ABPP by incorporating a reporter tag, such as a fluorophore or biotin, which is typically attached via a linker arm.

Workflow for Activity-Based Protein Profiling

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. eurocarb2025.com [eurocarb2025.com]

- 4. Activity-based protein profiling of glucosidases, fucosidases and glucuronidases | Scholarly Publications [scholarlypublications.universiteitleiden.nl]

- 5. researchgate.net [researchgate.net]

- 6. In vivo imaging and biochemical characterization of protease function using fluorescent activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acs.org [acs.org]

- 8. Synthesis and testing of 2-deoxy-2,2-dihaloglycosides as mechanism-based inhibitors of alpha-glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and synthesis of 2'-deoxy-2'-fluorodisaccharides as mechanism-based glycosidase inhibitors that exploit aglycon specificity | UBC Chemistry [chem.ubc.ca]

- 11. 2-Deoxy-2-fluoro-D-glycosyl fluorides. A new class of specific mechanism-based glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Analysis of 2-deoxy-2-fluoro-β-D-glucopyranoside Derivatives

Introduction: The Significance of Fluorinated Glucopyranosides in Drug Discovery

The strategic incorporation of fluorine into carbohydrate scaffolds has become a cornerstone of modern medicinal chemistry and drug development. Among these, 2-deoxy-2-fluoro-β-D-glucopyranoside derivatives are of paramount importance. The substitution of the C2 hydroxyl group with a fluorine atom imparts unique physicochemical properties, including increased metabolic stability, altered hydrogen bonding capabilities, and modulation of conformational preferences. These characteristics make them valuable probes for studying carbohydrate-protein interactions and potent inhibitors of enzymes such as glycosidases.[1] A thorough understanding of their three-dimensional structure is therefore critical to elucidating their mechanism of action and designing more effective therapeutic agents. This guide provides a comprehensive overview of the key analytical techniques employed for the structural characterization of these fascinating molecules, grounded in practical insights and established methodologies.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation in Solution

NMR spectroscopy is arguably the most powerful tool for the detailed structural analysis of 2-deoxy-2-fluoro-β-D-glucopyranoside derivatives in solution. The presence of the 19F nucleus, in addition to 1H and 13C, provides a rich source of structural information.[2][3]

A. 1H, 13C, and 19F NMR: A Synergistic Approach

A comprehensive NMR analysis involves the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) 1H, 13C, and 19F NMR spectra.

-

1H NMR: Provides information on the number and connectivity of protons in the molecule. The chemical shifts and coupling constants of the anomeric proton (H1) are particularly diagnostic of the β-configuration.

-

13C NMR: Reveals the carbon skeleton of the molecule. The chemical shift of C2 is significantly affected by the directly attached fluorine atom.

-

19F NMR: Offers a direct window into the local electronic environment of the fluorine atom. The 19F chemical shift is highly sensitive to the overall conformation of the pyranose ring and the nature of neighboring substituents.[3][4]

Causality in Experimental Choices: The choice of a combination of 1D and 2D NMR experiments is deliberate. While 1D spectra provide initial information, 2D experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to unambiguously assign all proton and carbon signals and to establish through-bond connectivities. For fluorinated compounds, 1H-19F and 13C-19F correlation experiments are invaluable for confirming the position of the fluorine atom.

B. Key NMR Parameters and Their Structural Interpretation

The detailed analysis of coupling constants is crucial for determining the stereochemistry and conformation of the pyranose ring.

| Parameter | Typical Value Range | Structural Information |

| 3JH1,H2 | 7-9 Hz | Confirms the trans-diaxial relationship between H1 and H2, characteristic of the β-anomer in a 4C1 chair conformation. |

| 2JC1,F2 | ~20-30 Hz | A large two-bond coupling constant confirming the proximity of C1 and F2. |

| 3JH1,F2 | ~10-15 Hz | A three-bond coupling constant that is sensitive to the H1-C1-C2-F2 dihedral angle. |

| 3JH3,F2 | ~15-25 Hz | A three-bond coupling constant that is sensitive to the H3-C3-C2-F2 dihedral angle. |

Table 1: Characteristic NMR Coupling Constants for 2-deoxy-2-fluoro-β-D-glucopyranoside Derivatives.

Trustworthiness through Self-Validation: The consistency of the observed coupling constants with the expected values for a 4C1 chair conformation provides a self-validating system. Any significant deviation from these values would suggest a conformational distortion or the presence of an alternative conformation.

Experimental Protocol: 2D NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified 2-deoxy-2-fluoro-β-D-glucopyranoside derivative in a suitable deuterated solvent (e.g., D2O, CD3OD).

-

1D Spectra Acquisition: Acquire 1D 1H, 13C{1H}, and 19F{1H} NMR spectra to check for sample purity and to obtain initial chemical shift information.

-

2D COSY Acquisition: Run a standard COSY experiment to establish 1H-1H spin systems, allowing for the tracing of proton connectivities around the pyranose ring.

-

2D HSQC Acquisition: Acquire a 1H-13C HSQC spectrum to correlate each proton with its directly attached carbon atom.

-

2D HMBC Acquisition: Run a 1H-13C HMBC experiment to identify long-range (2-3 bond) correlations, which are crucial for assigning quaternary carbons and linking different spin systems.

-

2D 1H-19F HOESY/NOESY Acquisition: For detailed conformational analysis, a Heteronuclear Overhauser Effect Spectroscopy (HOESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can reveal through-space proximities between protons and the fluorine atom.[5]

Caption: A streamlined workflow for the comprehensive NMR analysis of fluorinated glucopyranosides.

II. X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, offering precise information on bond lengths, bond angles, and torsional angles.[6] For 2-deoxy-2-fluoro-β-D-glucopyranoside derivatives, a crystal structure provides definitive proof of the β-anomeric configuration and the chair conformation of the pyranose ring.[7]

A. Insights from Crystallographic Data

A high-quality crystal structure will reveal:

-

The pyranose ring conformation: Typically, these derivatives adopt a stable 4C1 chair conformation.

-

The orientation of substituents: The positions of the fluorine atom and other substituents (e.g., glycosidic linkages) are precisely determined.

-

Intermolecular interactions: The hydrogen bonding network and other non-covalent interactions in the crystal lattice can provide insights into the molecule's solid-state packing and potential interactions with biological targets.[8][9]

B. Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are a prerequisite. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to obtain the final crystal structure.[6]

Caption: The sequential process of determining a molecule's solid-state structure via X-ray crystallography.

III. Mass Spectrometry: Unveiling Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of 2-deoxy-2-fluoro-β-D-glucopyranoside derivatives and for obtaining structural information through fragmentation analysis.

A. Ionization Techniques

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques for these compounds. ESI is particularly well-suited for analyzing samples in solution and can be readily coupled with liquid chromatography (LC) for the analysis of complex mixtures.

B. Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion. The resulting fragment ions can reveal the nature of the aglycone, the presence of protecting groups, and the connectivity of the sugar ring.

Causality in Experimental Choices: The choice of ionization technique depends on the sample's properties and the desired information. ESI is generally preferred for its soft ionization, which minimizes in-source fragmentation and provides a clear molecular ion peak. MS/MS experiments are then performed to systematically break down the molecule and deduce its structure from the resulting fragments.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile/water).

-

LC Separation: Inject the sample onto a liquid chromatography system to separate the compound of interest from any impurities.

-

MS Detection: The eluent from the LC is introduced into the mass spectrometer. A full scan MS spectrum is acquired to determine the molecular weight of the compound.

-

MS/MS Analysis: A separate experiment is performed where the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate a fragment ion spectrum.

IV. Computational Modeling: A Complementary In Silico Approach

Computational modeling provides a powerful means to complement experimental data and to gain deeper insights into the conformational preferences and electronic properties of 2-deoxy-2-fluoro-β-D-glucopyranoside derivatives.[8][10]

A. Conformational Analysis

Molecular mechanics and quantum mechanics calculations can be used to predict the relative energies of different conformations (e.g., chair, boat, skew-boat) and to identify the most stable conformer in the gas phase or in solution.

B. Prediction of NMR Parameters

Density functional theory (DFT) calculations can be used to predict NMR chemical shifts and coupling constants.[8] Comparing these predicted values with the experimental data can aid in the assignment of complex spectra and provide further confidence in the determined structure.

Trustworthiness through Integration: The synergy between computational and experimental data provides a robust, self-validating system. When computational models accurately predict experimentally observed properties, it strengthens the confidence in the overall structural assignment.

Caption: An integrated approach combining multiple analytical techniques for comprehensive structural characterization.

Conclusion

The structural analysis of 2-deoxy-2-fluoro-β-D-glucopyranoside derivatives requires a multi-faceted approach that leverages the strengths of several analytical techniques. NMR spectroscopy provides unparalleled detail about the solution-state structure and conformation, while X-ray crystallography offers a definitive picture in the solid state. Mass spectrometry confirms the molecular identity and provides fragmentation data, and computational modeling offers a theoretical framework to support and interpret experimental findings. By integrating these powerful methods, researchers can achieve a comprehensive and unambiguous structural characterization, which is essential for advancing the development of novel carbohydrate-based therapeutics.

References

- Csonka, R., & Kover, K. E. (2000). NMR spectra of fluorinated carbohydrates.

- Hall, L. D., & Manville, J. F. (1969). Studies of specifically fluorinated carbohydrates. Part I. Nuclear magnetic resonance studies of hexopyranosyl fluoride. Canadian Journal of Chemistry, 47(1), 1-18.

- American Chemical Society. (2023). 2-Deoxy-2-(fluoro-18F)-D-glucose. ACS Molecule of the Week.

- Behera, S., Santra, P., Chattopadhyay, S., & Maity, T. K. (n.d.). Mass spectrum of 2-deoxy-2-fluoro-1,6-anhydro-ß-d-glucopyranose with retention time (RT) = 4.655.

- Ziemniak, M., et al. (2022). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. MDPI.

- Ardá, A., et al. (2020). Fluorinated Carbohydrates as Lectin Ligands: Simultaneous Screening of a Monosaccharide Library and Chemical Mapping by 19F NMR Spectroscopy. The Journal of Organic Chemistry.

- Ziemniak, M., et al. (2021).

- Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.

- Barłóg, M., et al. (2025). 19F Fast Magic-Angle Spinning NMR Spectroscopy on Microcrystalline Complexes of Fluorinated Ligands and the Carbohydrate Recognition Domain of Galectin-3. NIH.

- ResearchGate. (n.d.). Scheme nucleophilic synthesis of 2-fluoro [ 18 F]-2-deoxy-D-glucose.

- Ziemniak, M., et al. (2021).

- Hough, L., et al. (1981). Synthesis of fluoro derivatives of 2-amino-2-deoxy- D -galactose and - D -glucose. Canadian Journal of Chemistry.

- Pacák, J., & Černý, M. (1971). Synthesis of 2-deoxy-2-fluoro-D-glucose.

- ResearchGate. (2025). Synthesis of fluoro derivatives of 2-amino-2-deoxy-D-galactose and -D-glucose.

- Withers, S. G., et al. (2025). The preferred conformation of 2-fluoro-2-deoxy β-D-mannopyranosyl fluoride. An X-ray crystallographic and 2-dimensional proton nuclear magnetic resonance study.

- K-Toth, E., & Toth, G. (2005). Autoradiolysis of the 2-deoxy-2-[18F]fluoro-D-glucose radiopharmaceutical. AKJournals.

- ResearchGate. (n.d.). A) Lipophilicities of fluorinated glucose analogues 3–16.

- Damha, M. J., et al. (1998). 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies. NIH.

- Gloster, T. M., et al. (2011). Synthesis of 2-deoxy-2,2-difluoro-α-maltosyl fluoride and its X-ray structure in complex with Streptomyces coelicolor GlgEI-V279S. NIH.

- Linclau, B., et al. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. PMC - NIH.

- Mikhailopulo, I. A., et al. (2003). Synthesis and Physicochemical Properties of 2'-deoxy-2',2''-difluoro-beta-D-ribofuranosyl and 2'-deoxy-2',2''-difluoro-alpha-D-ribofuranosyl Oligonucleotides. PubMed.

- Wikipedia. (n.d.). X-ray crystallography. Wikipedia.

- Ziemniak, M., et al. (2022). X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-D-glucose in solid state and solution. RSC Publishing - The Royal Society of Chemistry.

- Withers, S. G., et al. (1988). 2-Deoxy-2-fluoro-D-glycosyl fluorides. A new class of specific mechanism-based glycosidase inhibitors.

- Li, Y., et al. (2025). Stereospecific Synthesis of 2-Deoxy-2-fluoroglycosides via SN2 Glycosylation. CCS Chemistry - Chinese Chemical Society.

- PubChem. (n.d.). 2-Fluoro-2-deoxy-D-glucose. PubChem.

- Biosynth. (n.d.). Methyl 2-deoxy-2-fluoro-β-D-glucopyranoside. Biosynth.

Sources

- 1. researchgate.net [researchgate.net]

- 2. NMR spectra of fluorinated carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biophysics.org [biophysics.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Experimental and Computational Studies on Structure and Energetic Properties of Halogen Derivatives of 2-Deoxy-D-Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy- d -glucose in solid state and solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08312K [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

Harnessing Catalysis: A Guide to the Discovery and Development of Mechanism-Based Glycosidase Inactivators

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycosidases are a ubiquitous class of enzymes critical to a vast array of biological processes, from digestion and metabolism to glycoprotein processing and viral entry. Their central role in pathophysiology has made them attractive targets for therapeutic intervention. While traditional reversible inhibitors have seen clinical success, mechanism-based inactivators represent a paradigm of precision, offering high specificity and potency by hijacking the enzyme's own catalytic machinery. These "suicide substrates" are chemically inert until they are transformed into highly reactive species within the enzyme's active site, leading to the formation of a permanent covalent bond and irreversible inactivation. This guide provides a comprehensive overview of the principles, design strategies, and validation workflows essential for the discovery and development of mechanism-based glycosidase inactivators. We will explore the catalytic mechanisms of glycosidases, detail the design of inactivators that exploit these mechanisms, and provide field-proven protocols for their kinetic and structural characterization.

The Foundation: Understanding Glycosidase Catalysis

The rational design of mechanism-based inactivators is fundamentally dependent on a deep understanding of the target enzyme's catalytic cycle. Glycosidases primarily utilize two distinct stereochemical mechanisms for the cleavage of glycosidic bonds.[1][2][3]

-

Retaining Glycosidases: These enzymes employ a double-displacement mechanism involving two key carboxylic acid residues, typically aspartate or glutamate. One residue acts as a nucleophile, attacking the anomeric carbon to displace the aglycone and form a covalent glycosyl-enzyme intermediate. The second residue acts as a general acid/base catalyst. In the second step, a water molecule, activated by the general base, hydrolyzes the intermediate, releasing the sugar with a net retention of the anomeric stereochemistry.[1][4] The existence of this covalent intermediate is a critical feature exploited in inhibitor design.[4]

-

Inverting Glycosidases: These enzymes utilize a single-displacement mechanism. Two catalytic carboxylates, positioned further apart than in retaining enzymes, act in concert. One functions as a general acid to protonate the glycosidic oxygen, while the other acts as a general base to activate a water molecule for a direct nucleophilic attack on the anomeric carbon. This process occurs in a single step and results in the inversion of the anomeric stereochemistry.[1][2][4]

Caption: A comparison of retaining and inverting glycosidase catalytic pathways.

The Strategy: Rational Design of Mechanism-Based Inactivators

Mechanism-based inactivators are distinct from simple affinity labels, which are inherently reactive molecules that can modify any accessible nucleophile. Instead, these sophisticated molecules are unreactive until catalytically activated by the target enzyme, a feature that confers exceptional specificity.[1][5]

Targeting Retaining Glycosidases: Trapping the Intermediate

The covalent glycosyl-enzyme intermediate of retaining glycosidases is the Achilles' heel for inactivation.

-

Fluorinated Glycosides: The introduction of an electron-withdrawing fluorine atom at the C2 position (e.g., 2-deoxy-2-fluoroglycosides) dramatically destabilizes the two oxocarbenium ion-like transition states.[4][6] This slows the rate of both glycosylation and, more significantly, deglycosylation. The result is an accumulation of the covalent enzyme intermediate, effectively trapping the enzyme in an inactive state.[4]

-

Cyclic Epoxides and Aziridines: Compounds like cyclophellitol and conduritol B epoxide are powerful mechanism-based inactivators that mimic the shape of the transition state.[4][5] The enzyme's catalytic nucleophile attacks the strained epoxide or aziridine ring, leading to its opening and the formation of a highly stable, covalent ester or ether linkage that cannot be hydrolyzed.[4][6]

Caption: Covalent modification via nucleophilic attack on an epoxide warhead.

Targeting Inverting Glycosidases: A Greater Challenge

Without a covalent intermediate, inactivating inverting glycosidases requires different strategies, often aimed at generating a reactive species that can be trapped by one of the catalytic carboxylates.[1] Molecules such as glycosyl diazomethyl ketones or triazenes can be protonated by the enzyme's general acid catalyst to form a highly reactive diazonium ion, which can then alkylate the nearby general base nucleophile.[2][3]

The Workflow: A Self-Validating System for Development

The development of a mechanism-based inactivator follows a rigorous, multi-step process where each stage provides validation for the proposed mechanism of action.

Caption: A logical pipeline for the robust validation of a novel inactivator.

Experimental Protocol: Kinetic Analysis of Irreversible Inactivation

The kinetic hallmark of a mechanism-based inactivator is time-dependent, saturable inactivation. This protocol determines the key parameters: kinact (the maximal rate of inactivation) and KI (the inhibitor concentration that gives half-maximal inactivation).[7][8]

Objective: To determine the kinetic constants for the irreversible inactivation of a target glycosidase.

Materials:

-

Purified target glycosidase

-

Mechanism-based inactivator candidate

-

Chromogenic or fluorogenic substrate for the enzyme

-

Assay buffer (e.g., sodium phosphate or citrate buffer at optimal pH for the enzyme)

-

96-well microplate and plate reader

Procedure:

-

Preparation: Prepare stock solutions of the enzyme, inactivator, and substrate in the assay buffer.

-

Inactivation Reaction: In a series of microcentrifuge tubes, pre-incubate the enzyme at a fixed concentration with a range of inactivator concentrations (e.g., 0, 0.5x, 1x, 2x, 5x, 10x the expected KI) at a constant temperature.

-

Time-Course Sampling: At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot from each inactivation reaction.

-

Activity Measurement: Immediately dilute the aliquot into a well of the 96-well plate containing a saturating concentration of the substrate. This dilution effectively stops the inactivation process by sequestering the enzyme with substrate.

-

Data Acquisition: Measure the rate of product formation (e.g., absorbance or fluorescence increase) over a short period. This rate is proportional to the amount of active enzyme remaining at that time point.

-

Data Analysis (Part 1): For each inactivator concentration, plot the natural logarithm (ln) of the remaining enzyme activity versus the pre-incubation time. The slope of this line is the negative of the observed rate constant, -kobs.

-

Data Analysis (Part 2): Plot the calculated kobs values against the corresponding inactivator concentrations [I]. Fit the data to the Michaelis-Menten equation for inactivation: kobs = (kinact * [I]) / (KI + [I]) This hyperbolic plot allows for the determination of kinact (the Vmax of the plot) and KI (the Km).

Self-Validation Check: The observation of linear plots of ln(activity) vs. time and a saturable, hyperbolic relationship between kobs and [I] provides strong evidence for a specific, mechanism-based inactivation process rather than non-specific denaturation.[7][8]

| Parameter | Description | Significance |

| kinact | Maximal rate of inactivation at saturating inhibitor concentration. | Reflects the catalytic efficiency of the enzyme in processing the inactivator. |

| KI | Inhibitor concentration at which the rate of inactivation is half-maximal. | Represents the initial binding affinity of the inactivator for the enzyme. |

| kinact/KI | Second-order rate constant for inactivation. | The overall efficiency of the inactivator, analogous to kcat/Km. |

Table 1: Key Kinetic Parameters for Mechanism-Based Inactivators.

Experimental Protocol: Mass Spectrometry for Adduct Identification

Mass spectrometry (MS) is the definitive tool for proving covalent bond formation and identifying the precise site of modification.[9]

Objective: To confirm covalent modification and identify the modified amino acid residue.

Workflow:

-